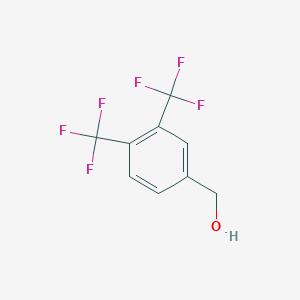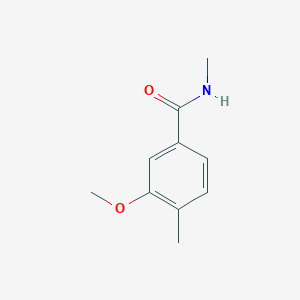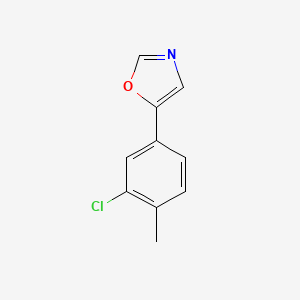
3,4-Bis(trifluoromethyl)benzyl alcohol, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(trifluoromethyl)benzyl alcohol, or 3,4-BTFB, is an organic compound with a molecular formula of C9H7F6O. It is a colorless liquid that is soluble in organic solvents and has a strong odor. 3,4-BTFB has been used in various scientific research applications, including its use as a reagent in organic synthesis, as a catalyst for various reactions, and as a fluorescent marker for biological systems.
科学研究应用
3,4-BTFB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for various reactions, and as a fluorescent marker for biological systems. In addition, 3,4-BTFB has been used as a reagent in the synthesis of a variety of organic compounds, such as heterocyclic compounds, amino acids, and polymers. It has also been used as a catalyst in the synthesis of polymers and as a fluorescent marker for the detection of proteins and other biomolecules.
作用机制
The mechanism of action of 3,4-BTFB is not fully understood. However, it is known that it is a strong Lewis acid and has a high affinity for electron-rich molecules. This allows it to act as a catalyst in various reactions, such as the synthesis of polymers. In addition, its fluorescence properties allow it to be used as a marker for the detection of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-BTFB are not fully understood. However, it is known that it is a strong Lewis acid and has a high affinity for electron-rich molecules. This could potentially lead to the disruption of biochemical processes in cells and tissues. In addition, its fluorescence properties could potentially lead to the disruption of normal cellular processes.
实验室实验的优点和局限性
One of the main advantages of using 3,4-BTFB in lab experiments is its low cost and easy availability. In addition, it is a strong Lewis acid and has a high affinity for electron-rich molecules, which makes it an ideal reagent for a variety of organic synthesis reactions. However, its use in lab experiments is limited by its strong odor and its potential to disrupt biochemical processes in cells and tissues.
未来方向
There are a number of potential future directions for 3,4-BTFB. One potential direction is the use of 3,4-BTFB as a fluorescent marker for the detection of proteins and other biomolecules. Another potential direction is the use of 3,4-BTFB as a catalyst for the synthesis of polymers. Finally, further research could be conducted to investigate the potential biochemical and physiological effects of 3,4-BTFB.
合成方法
3,4-BTFB is synthesized through a two-step reaction of 3,4-dihydroxybenzaldehyde and trifluoroacetic anhydride. The first step involves the reaction of the aldehyde with the anhydride to form 3,4-bis(trifluoromethyl)benzyl chloride. The second step involves the hydrolysis of the chloride with aqueous sodium hydroxide to form 3,4-BTFB. This two-step reaction is a simple and cost-effective way to synthesize 3,4-BTFB.
属性
IUPAC Name |
[3,4-bis(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-2-1-5(4-16)3-7(6)9(13,14)15/h1-3,16H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPRUMAURJLDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(trifluoromethyl)benzyl alcohol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














